1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
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Overview
Description
1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridine core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of pharmacological activities, including anti-inflammatory and antiviral properties.
Imidazo[1,2-b]pyridazine: Studied for its potential as an anticancer agent.
Imidazo[1,2-c]pyrimidine: Investigated for its neuroprotective and anti-ulcer activities.
Uniqueness: 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride is unique due to its specific structural features and the presence of both imidazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.2ClH/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11;;/h2-4H,1H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIFLLGLRLBTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(C=C21)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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